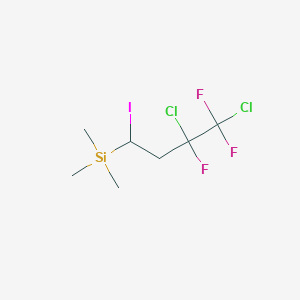
(3,4-Dichloro-3,4,4-trifluoro-1-iodobutyl)(trimethyl)silane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3,4-Dichloro-3,4,4-trifluoro-1-iodobutyl)(trimethyl)silane is a chemical compound with the molecular formula C7H12Cl2F3ISi. It is known for its unique combination of halogen atoms and a trimethylsilyl group, which imparts distinct chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-Dichloro-3,4,4-trifluoro-1-iodobutyl)(trimethyl)silane typically involves the reaction of a suitable precursor with trimethylsilyl chloride in the presence of a base. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent unwanted side reactions. The process may involve multiple steps, including halogenation and fluorination, to introduce the desired halogen atoms at specific positions on the carbon chain.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation and silylation reactions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Strict control of reaction parameters, such as temperature, pressure, and reagent concentrations, is essential to ensure the purity and consistency of the final product.
化学反应分析
Types of Reactions
(3,4-Dichloro-3,4,4-trifluoro-1-iodobutyl)(trimethyl)silane undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The compound can be reduced to form different products, depending on the reducing agent used.
Oxidation Reactions: Oxidation can lead to the formation of new functional groups, such as alcohols or ketones.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate. Conditions often involve polar aprotic solvents and elevated temperatures.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield new organosilicon compounds, while reduction reactions can produce simpler hydrocarbons or alcohols.
科学研究应用
(3,4-Dichloro-3,4,4-trifluoro-1-iodobutyl)(trimethyl)silane has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to introduce halogen and silyl groups into target molecules.
Biology: Investigated for its potential use in modifying biomolecules and studying their interactions.
Medicine: Explored for its potential in drug development, particularly in designing molecules with specific pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of (3,4-Dichloro-3,4,4-trifluoro-1-iodobutyl)(trimethyl)silane involves its ability to undergo various chemical reactions, such as substitution and reduction. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species. For example, in organic synthesis, the compound may act as a halogenating or silylating agent, modifying the structure and reactivity of the target molecule.
相似化合物的比较
Similar Compounds
- (3,4-Dichloro-3,4,4-trifluoro-1-iodobutyl)trimethylsilane
- (3,4-Dichloro-3,4,4-trifluoro-1-iodobutyl)trimethylsilane
Uniqueness
(3,4-Dichloro-3,4,4-trifluoro-1-iodobutyl)(trimethyl)silane is unique due to its specific combination of halogen atoms and a trimethylsilyl group. This combination imparts distinct reactivity and chemical properties, making it valuable in various scientific and industrial applications.
属性
CAS 编号 |
649-66-1 |
|---|---|
分子式 |
C7H12Cl2F3ISi |
分子量 |
379.06 g/mol |
IUPAC 名称 |
(3,4-dichloro-3,4,4-trifluoro-1-iodobutyl)-trimethylsilane |
InChI |
InChI=1S/C7H12Cl2F3ISi/c1-14(2,3)5(13)4-6(8,10)7(9,11)12/h5H,4H2,1-3H3 |
InChI 键 |
CKAINWCJUNQPOI-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(C)C(CC(C(F)(F)Cl)(F)Cl)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


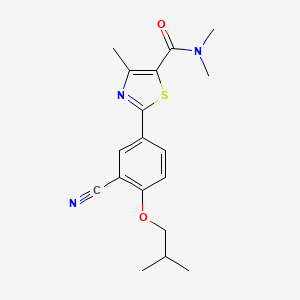
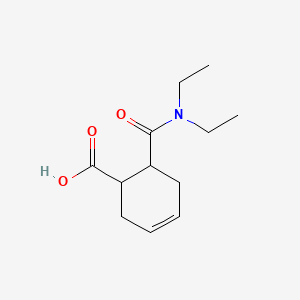

![3-[[[5-(4-Methylsulfonylphenyl)-3-pyridinyl]amino]methyl]phenol](/img/structure/B14756235.png)
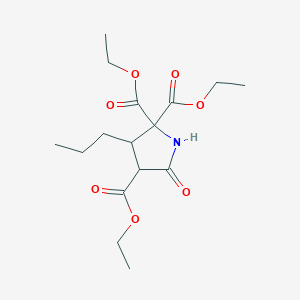
![4-[(E)-3-oxo-3-pyridin-2-ylprop-1-enyl]benzoic acid](/img/structure/B14756239.png)
![2',3'-Dideoxy-3'-[(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)oxy]-Adenosine](/img/structure/B14756248.png)
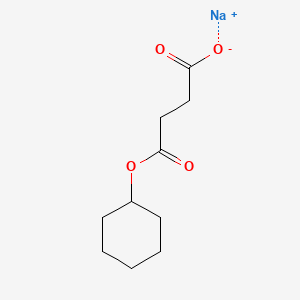
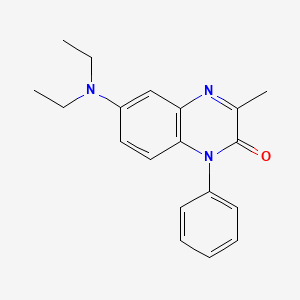
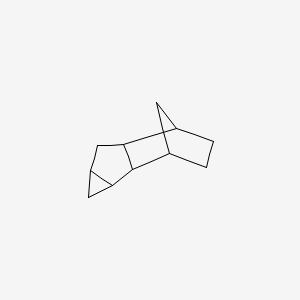
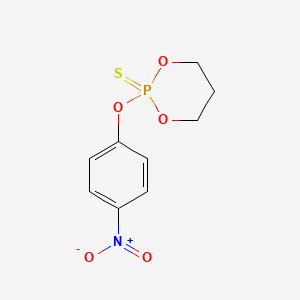

![4-[10,15-bis(4-carboxyphenyl)-23,24-dihydro-21H-corrin-5-yl]benzoic acid](/img/structure/B14756282.png)
![n-[(Benzyloxy)carbonyl]tyrosylglycinamide](/img/structure/B14756283.png)
